

# 5-Amino-2-chloropyridine chemical structure and IUPAC name

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## Compound of Interest

Compound Name: 5-AAM-2-CP

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## 5-Amino-2-chloropyridine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

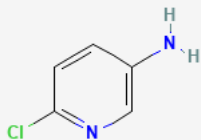
### Abstract

This technical guide provides an in-depth overview of 5-Amino-2-chloropyridine, a pivotal heterocyclic amine intermediate in the pharmaceutical and agrochemical industries. This document elucidates its chemical structure, IUPAC nomenclature, and key physicochemical properties. Detailed experimental protocols for its synthesis and representative applications in cross-coupling and substitution reactions are presented. Furthermore, this guide includes workflow visualizations to facilitate a deeper understanding of the synthetic pathways involving this compound.

### Chemical Identity and Properties

5-Amino-2-chloropyridine is a substituted pyridine derivative characterized by an amino group at the 5-position and a chlorine atom at the 2-position of the pyridine ring. Its structure renders it a versatile building block in organic synthesis.

Chemical Structure:



IUPAC Name: 6-chloropyridin-3-amine[1]

## Physicochemical Data

The following table summarizes the key quantitative properties of 5-Amino-2-chloropyridine.

Property	Value	Reference
Molecular Formula	C <sub>5</sub> H <sub>5</sub> ClN <sub>2</sub>	[1]
Molecular Weight	128.56 g/mol	[1][2]
CAS Number	5350-93-6	[1][2]
Appearance	Off-white to light yellow crystalline solid	
Melting Point	81-83 °C	[2][3]
Boiling Point	Not available	
Solubility	Sparingly soluble in water	
InChI Key	QAJYCQZQLVENRZ-UHFFFAOYSA-N	[1][2]
Canonical SMILES	C1=CC(=NC=C1N)Cl	[1]

## Experimental Protocols

This section details selected experimental procedures for the synthesis of 5-Amino-2-chloropyridine and its application in common organic reactions.

## Synthesis of 5-Amino-2-chloropyridine via Chlorination of 2-Aminopyridine

This protocol describes the synthesis of 5-Amino-2-chloropyridine from 2-aminopyridine using a chlorinating agent in a strongly acidic medium.

Materials:

- 2-Aminopyridine
- Concentrated Sulfuric Acid
- Chlorine gas
- Ice
- 50% aqueous Sodium Hydroxide

Procedure:

- In a flask equipped with a stirrer and a gas inlet tube, add concentrated sulfuric acid.
- With external cooling to maintain the temperature at approximately 25°C, add 2-aminopyridine in portions.
- Cool the reaction mixture and bubble chlorine gas through the solution.
- After the addition of chlorine is complete, stir the solution while allowing it to warm.
- Pour the reaction mixture over ice and then carefully neutralize with 50% aqueous sodium hydroxide to precipitate the product.
- Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield 5-Amino-2-chloropyridine.

## Suzuki-Miyaura Cross-Coupling Reaction

5-Amino-2-chloropyridine can be utilized as a coupling partner in Suzuki-Miyaura reactions to form carbon-carbon bonds. The following is a representative protocol.

Materials:

- 5-Amino-2-chloropyridine
- Arylboronic acid (e.g., Phenylboronic acid)
- Palladium catalyst (e.g.,  $\text{Pd}(\text{PPh}_3)_4$ )
- Base (e.g.,  $\text{K}_2\text{CO}_3$ )
- Solvent (e.g., a mixture of Dioxane, Ethanol, and water)

Procedure:

- In a reaction flask, combine 5-Amino-2-chloropyridine, the arylboronic acid, the palladium catalyst, and the base.
- Add the solvent mixture to the flask.
- Heat the reaction mixture to reflux under an inert atmosphere (e.g., Argon) for several hours, monitoring the reaction progress by a suitable method (e.g., TLC or GC-MS).
- Upon completion, cool the mixture to room temperature.
- Perform an aqueous work-up by diluting the mixture with water and extracting the product with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, dry over an anhydrous salt (e.g.,  $\text{Na}_2\text{SO}_4$ ), filter, and concentrate under reduced pressure.
- Purify the crude product by a suitable method, such as flash column chromatography, to obtain the desired biaryl product.

## Sandmeyer-Type Reaction: Displacement of the Amino Group

The amino group of 5-Amino-2-chloropyridine can be converted to other functional groups via a diazonium salt intermediate in a Sandmeyer-type reaction. This example describes the conversion to a chloro group, yielding 2,5-dichloropyridine.

### Materials:

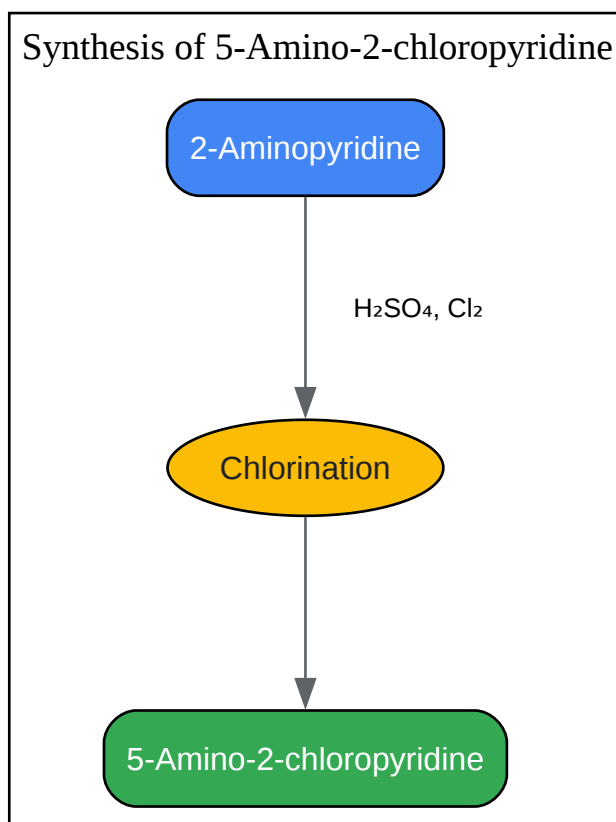
- 5-Amino-2-chloropyridine
- Sodium nitrite ( $\text{NaNO}_2$ )
- Hydrochloric acid ( $\text{HCl}$ )
- Copper(I) chloride ( $\text{CuCl}$ )

### Procedure:

- Dissolve 5-Amino-2-chloropyridine in aqueous hydrochloric acid and cool the solution to 0-5 °C in an ice bath.
- Slowly add an aqueous solution of sodium nitrite dropwise, maintaining the low temperature, to form the diazonium salt.
- In a separate flask, prepare a solution or suspension of copper(I) chloride in hydrochloric acid.
- Slowly add the cold diazonium salt solution to the copper(I) chloride solution. Nitrogen gas evolution should be observed.
- After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently to ensure complete reaction.
- Cool the mixture and extract the product with an organic solvent.
- Wash the organic extract, dry it, and remove the solvent to yield the crude 2,5-dichloropyridine, which can be further purified.

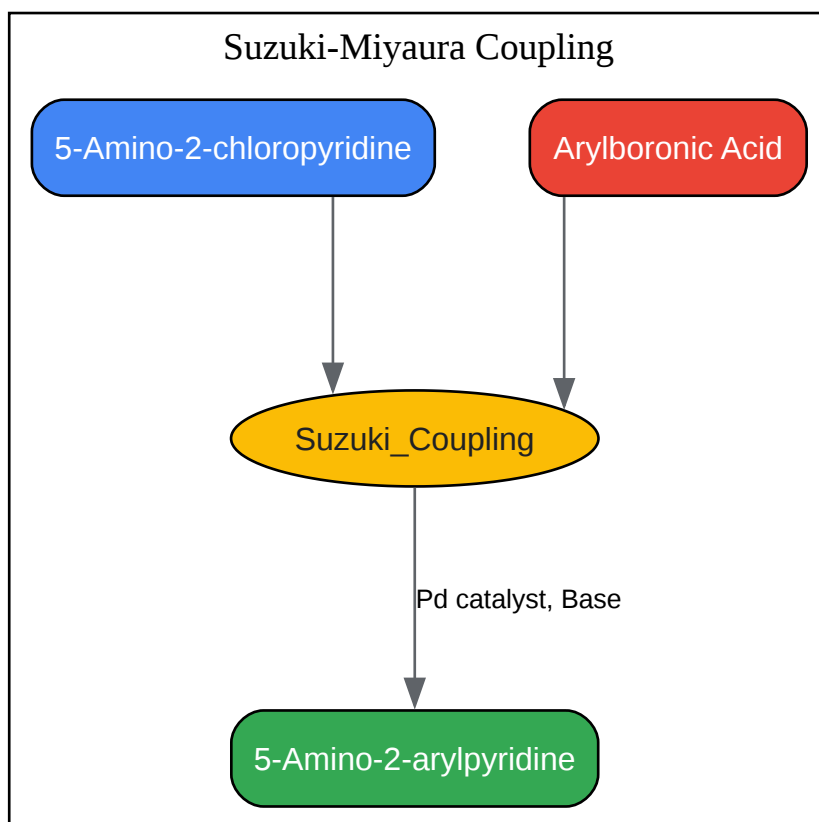
## Visualized Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate key synthetic transformations involving 5-Amino-2-chloropyridine.



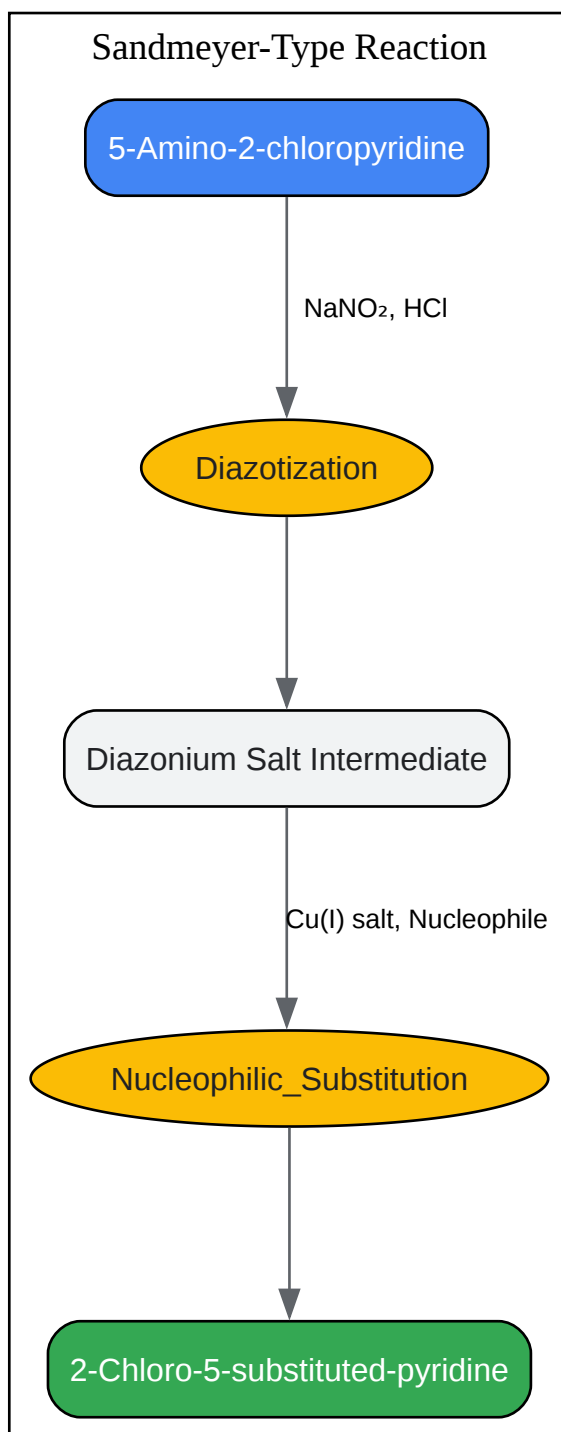
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Caption: Synthesis of 5-Amino-2-chloropyridine.



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Caption: Suzuki-Miyaura cross-coupling reaction.



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